molecular formula C15H15NO4S B2527649 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic Acid CAS No. 406927-72-8

4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic Acid

Cat. No.: B2527649
CAS No.: 406927-72-8
M. Wt: 305.35
InChI Key: MKKMFXLAESXJNF-UHFFFAOYSA-N
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Description

4-Methyl-3-[(3-methylphenyl)sulfamoyl]benzoic acid is a sulfamoyl-substituted benzoic acid derivative characterized by a sulfamoyl moiety (-SO₂NH-) attached to the benzoic acid core at position 3, with a 3-methylphenyl group on the sulfamoyl nitrogen and a methyl substituent at position 4 of the benzene ring. This compound belongs to a class of sulfamoyl benzoic acid (SBA) derivatives, which are frequently explored for their pharmacological properties, including receptor agonism/antagonism and antimicrobial activity . Its structural features, such as the sulfamoyl group and aromatic substitutions, enable interactions with biological targets like lysophosphatidic acid (LPA) receptors, as demonstrated in related SBA analogs .

Properties

IUPAC Name

4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-4-3-5-13(8-10)16-21(19,20)14-9-12(15(17)18)7-6-11(14)2/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKMFXLAESXJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antihypertensive Activity

Research indicates that sulfamoylbenzoic acid derivatives, including 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic acid, possess antihypertensive properties. These compounds are designed to mitigate high blood pressure without significant diuretic effects, which are common side effects of traditional antihypertensive medications .

Case Study : A study evaluated the efficacy of various sulfamoyl derivatives in hypertensive rat models. The results demonstrated that certain derivatives significantly lowered systolic blood pressure while minimizing adverse effects such as hypokalemia and glucose intolerance .

Carbonic Anhydrase Inhibition

The compound has been explored for its ability to inhibit carbonic anhydrase IX (CAIX), an enzyme implicated in cancer progression. Inhibitors of CAIX can potentially serve as anticancer agents due to their role in regulating pH and fluid balance in tumors .

Research Findings : A series of methyl 5-sulfamoyl-benzoates were synthesized and tested for their binding affinity to CAIX. One derivative exhibited a binding affinity with a dissociation constant of 0.12 nM, indicating strong potential for further development as a targeted cancer therapy .

Biological Buffering Agent

This compound has been identified as a non-ionic organic buffering agent suitable for cell culture applications. Its effective pH range (6-8.5) makes it valuable in biological research settings where maintaining stable pH is critical .

Material Science

The compound's unique chemical structure allows it to be utilized in the synthesis of mesoporous materials and as an intermediate in organic light-emitting diode (OLED) technologies. Its properties may enhance the performance and efficiency of electronic devices .

Mechanism of Action

The mechanism of action of 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(N-(3-(1,3-Dioxo-1H-Benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid (Compound 4)

  • Structural Features : Replaces sulfur with a sulfamoyl moiety, enhancing binding interactions.
  • Activity: Exhibits subnanomolar agonist activity for LPA2 receptor, with a binding affinity of -8.53 kcal/mol (vs. -7.94 kcal/mol for its sulfur-containing analog, Compound 3) .
  • Mechanism : Improved potency attributed to stronger hydrogen bonding and van der Waals interactions with receptor residues .

4-Chloro-3-[(3-Methylphenyl)sulfamoyl]benzoic Acid (CAS 1262010-41-2)

  • Structural Features : Chlorine substituent at position 4 instead of methyl.

4-Methoxy-3-sulfamoylbenzoic Acid (CAS 20532-06-3)

  • Structural Features : Methoxy group at position 4.
  • Impact : The methoxy group enhances hydrophilicity and may improve pharmacokinetic properties, though at the expense of reduced lipophilic interactions in certain receptors .

Azo-Linked Derivatives

5-((4-Bromo-3-Methylphenyl)diazenyl)-2-hydroxybenzoic Acid (Compound 4e)

  • Structural Features : Azo (-N=N-) linkage at position 5 of salicylic acid.
  • Activity : Exhibits significant antibacterial activity against E. coli, S. typhimurium, and C. albicans (MIC values < 10 µg/mL) due to the electron-withdrawing bromo substituent enhancing membrane penetration .

2-Hydroxy-5-((4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)diazenyl)benzoic Acid (Compound 4h)

  • Structural Features : Combines sulfamoyl and azo groups.
  • Activity : Superior antifungal activity against C. glabrata (p < 0.05) compared to 4e, attributed to the isoxazole ring’s ability to disrupt fungal ergosterol biosynthesis .

Sulfamoyl Derivatives with Heterocyclic Substitutions

4-Methyl-3-[(2-Thienylacetyl)amino]benzoic Acid (CAS 499770-94-4)

  • Structural Features : Thiophene-acetyl substitution on the sulfamoyl nitrogen.

Mechanistic Insights and Structural Trends

  • Sulfamoyl Group : Critical for hydrogen bonding with receptor residues (e.g., Arg3.28 in LPA2) .
  • Aromatic Substitutions :
    • Electron-Withdrawing Groups (Cl, Br) : Improve antimicrobial activity by enhancing electrophilicity and membrane interaction .
    • Electron-Donating Groups (CH₃, OCH₃) : Modulate solubility and receptor selectivity .
  • Hybrid Structures : Compounds combining sulfamoyl and azo groups (e.g., 4h) exhibit dual antibacterial/antifungal activity due to synergistic electronic effects .

Biological Activity

4-Methyl-3-[(3-methylphenyl)sulfamoyl]benzoic acid, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzoic acid core, which contributes to its diverse biological activities. The molecular formula is C12H13N1O3SC_{12}H_{13}N_{1}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies show that the compound demonstrates an MIC value comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It may modulate inflammatory pathways by interacting with specific molecular targets, influencing cytokine production and immune responses .

The biological activity of this compound is linked to its interaction with enzymes and receptors involved in inflammation and microbial growth:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, leading to reduced microbial proliferation and inflammatory responses .
  • Receptor Interaction : It may also interact with receptors involved in immune signaling pathways, modulating their activity and contributing to its therapeutic effects .

Case Studies

  • Antimicrobial Study : A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. It demonstrated potent activity against Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 μg/mL .
  • Inflammation Model : In an experimental model of inflammation, the compound reduced pro-inflammatory cytokine levels significantly compared to controls, indicating its potential role in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
4-Methyl-3-[(2-methylphenyl)sulfamoyl]benzoic AcidSimilar sulfonamide structureExhibits antimicrobial properties
3-[(4-methylphenyl)sulfamoyl]benzoic AcidDifferent substitution patternPotential anti-inflammatory effects

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